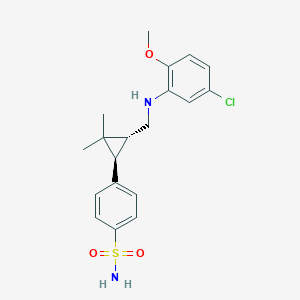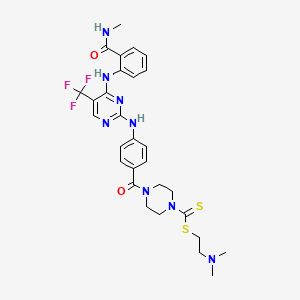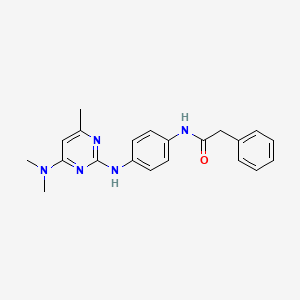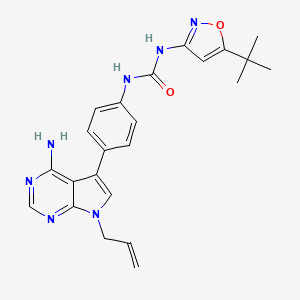
Flt3-IN-4
Descripción general
Descripción
Flt3-IN-4 is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Flt3-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flt3-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Hematopoiesis and Leukemia
Flt3, a receptor tyrosine kinase, plays a crucial role in the development of stem cells and the immune system. It's expressed in immature hematopoietic cells and mutations in Flt3 are linked to poor prognosis in acute myelogenous leukemia (AML). Such mutations, often involving small tandem duplications, lead to increased tyrosine kinase activity and are associated with a more aggressive leukemia phenotype (Gilliland & Griffin, 2002).
Impact on Dendritic Cell Development
Flt3 ligand, a nonredundant cytokine, is pivotal in the development of type I interferon-producing cells (IPCs) and dendritic cells (DCs). Overexpression of Flt3 in hematopoietic progenitors enhances their differentiation potential into IPCs and DCs, indicating its significant role in immune system regulation (Onai et al., 2006).
Inhibitor Development and Efficacy
FLT3-ITD mutations in AML have led to the development of FLT3 inhibitors, such as SU11248, which show potent in vitro and in vivo activity. These inhibitors target FLT3-driven phosphorylation, inducing apoptosis in leukemia cells and inhibiting FLT3-induced VEGF production (O'Farrell et al., 2003).
FLT3 in Pediatric Acute Myeloid Leukemia
FLT3 mutations are observed in pediatric AML, significantly impacting prognosis. FLT3/ITD mutations correlate with higher white blood cell counts and poorer remission induction rates. These mutations are not present in lymphocytes, suggesting they don't involve stem cells (Meshinchi et al., 2001).
FLT3 and Cardioprotection
FLT3 activation may play a protective role in the heart, particularly after myocardial infarction. FLT3 ligand administration in mice showed reduced infarct size and improved cardiac function. FLT3 activation in cardiomyocytes protects against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in ischemic cardiac injury (Pfister et al., 2014).
FLT3 Ligand in Hematopoietic Disorders
Elevated levels of FLT3 ligand are observed in patients with Fanconi anemia and acquired aplastic anemia, suggesting its role in hematopoietic response and the potential for therapeutic applications (Lyman et al., 1995).
FLT3 and Hematopoietic Stem Cell Regulation
FLT3 expression in hematopoietic stem cells (HSCs) is associated with loss of self-renewal capacity. FLT3+ cells within the Lin(-)Sca1(+)c-kit(+) HSC pool show lymphoid-restricted reconstitution potential, highlighting FLT3's role in regulating HSC differentiation and lineage commitment (Adolfsson et al., 2001).
FLT3 Ligand's Clinical Applications
FLT3 ligand's ability to stimulate stem and progenitor cell proliferation, and its role in activating the immune system via dendritic and natural killer cell production, underlines its potential in various clinical settings, including anti-tumor activities (Lyman, 1998).
Propiedades
IUPAC Name |
1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGYPHSYIMHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flt3-IN-4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)
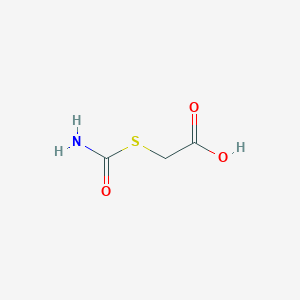
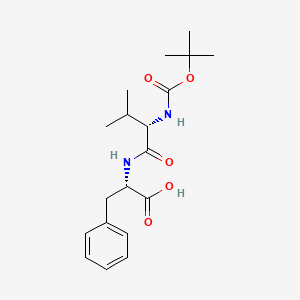
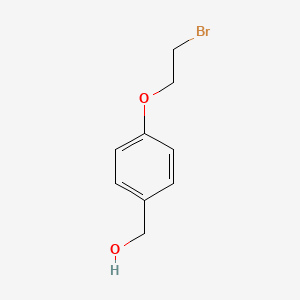
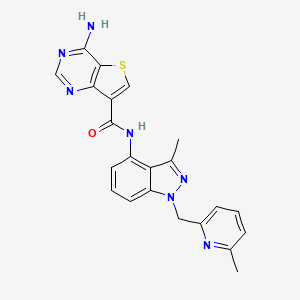
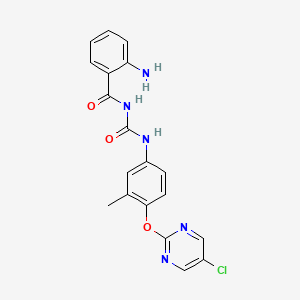


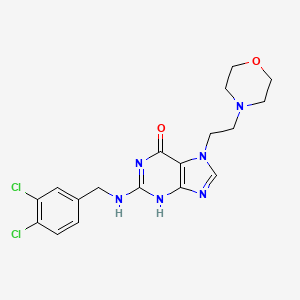
![2-[2-[[3-[3-[(1~{S})-1-azanyl-2-oxidanyl-ethyl]phenyl]phenyl]methoxy]phenyl]ethanoic acid](/img/structure/B8107593.png)
